2-(4-Chlorobenzene-1-sulfonyl)-1-phenylpropan-1-one
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Overview
Description
2-(4-Chlorobenzene-1-sulfonyl)-1-phenylpropan-1-one is a chemical compound that belongs to the class of sulfone derivatives. This compound is characterized by the presence of a sulfonyl group attached to a chlorobenzene ring and a phenylpropanone moiety. Sulfone derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzene-1-sulfonyl)-1-phenylpropan-1-one typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-phenylpropan-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The crude product is typically purified by recrystallization or chromatography techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzene-1-sulfonyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorobenzene-1-sulfonyl)-1-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzene-1-sulfonyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with biological macromolecules, such as proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to the compound’s biological effects. The exact molecular pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorobenzene-1-sulfonyl)-1-phenylpropan-1-one
- 2-(4-Methylbenzene-1-sulfonyl)-1-phenylpropan-1-one
- 2-(4-Nitrobenzene-1-sulfonyl)-1-phenylpropan-1-one
Uniqueness
2-(4-Chlorobenzene-1-sulfonyl)-1-phenylpropan-1-one is unique due to the presence of the chlorobenzene moiety, which imparts distinct chemical and biological properties. The chlorine atom can participate in various substitution reactions, making this compound versatile for synthetic applications. Additionally, the sulfonyl group enhances the compound’s stability and reactivity, making it valuable in both research and industrial contexts .
Properties
CAS No. |
91781-50-9 |
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Molecular Formula |
C15H13ClO3S |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H13ClO3S/c1-11(15(17)12-5-3-2-4-6-12)20(18,19)14-9-7-13(16)8-10-14/h2-11H,1H3 |
InChI Key |
WTLUZZXXNHRVQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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